

Technical Support Center: Scaling Up 2-((Tosyloxy)amino)ethanamine Reactions

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Compound of Interest		
Compound Name:	2-((Tosyloxy)amino)ethanamine	
Cat. No.:	B066805	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **2- ((Tosyloxy)amino)ethanamine**. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

I. Synthesis of 2-((Tosyloxy)amino)ethanamine: Troubleshooting Guide

The synthesis of **2-((Tosyloxy)amino)ethanamine** typically involves the selective tosylation of the hydroxyl group of a protected ethanolamine derivative, followed by deprotection of the amino group. A common starting material is N-Boc-ethanolamine.

Experimental Protocol: Synthesis of 2-((Tosyloxy)amino)ethanamine

Step 1: Tosylation of N-Boc-ethanolamine

- To a stirred solution of N-Boc-ethanolamine (1 equivalent) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere, add triethylamine (1.5 equivalents) at 0 °C.
- Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM (2 volumes) to the reaction mixture, maintaining the temperature at 0 °C.



- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-((tosyloxy)amino)ethane.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1][2]

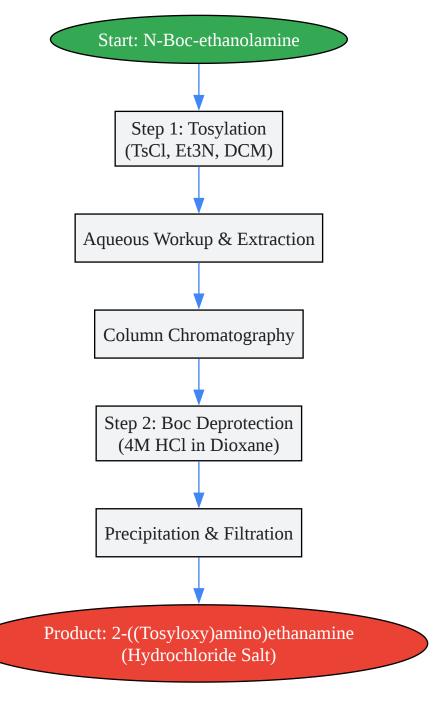
Step 2: Deprotection of the Boc Group

- Dissolve the purified N-Boc-2-((tosyloxy)amino)ethane (1 equivalent) in a solution of 4M HCl in 1,4-dioxane (10 volumes).
- Stir the mixture at room temperature for 2-4 hours.
- · Monitor the deprotection by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 2-((Tosyloxy)amino)ethanamine.
- Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

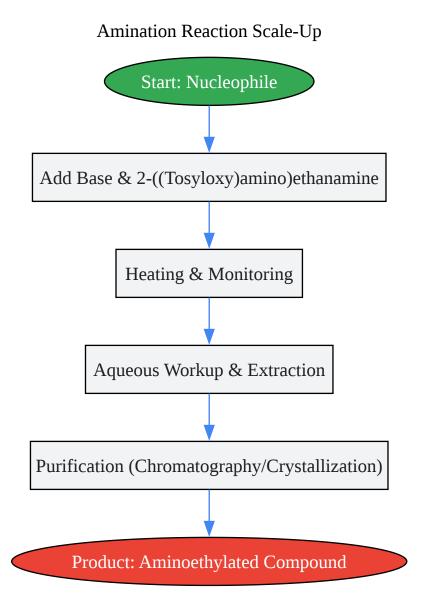
Logical Workflow for the Synthesis of 2-((Tosyloxy)amino)ethanamine



Synthesis of 2-((Tosyloxy)amino)ethanamine







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References

• 1. Chromatography [chem.rochester.edu]



- 2. biotage.com [biotage.com]
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